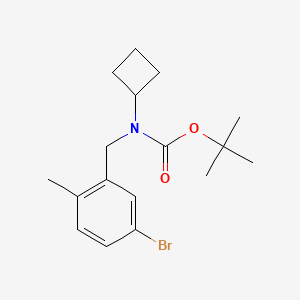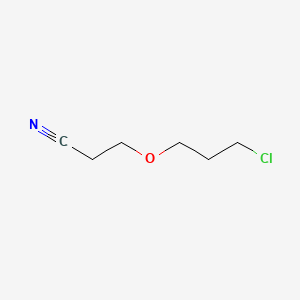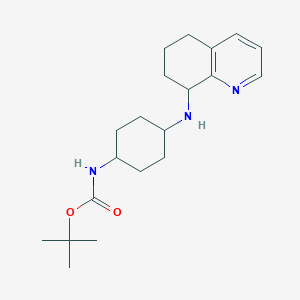
Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is a modified nucleotide that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that is a building block of RNA. The addition of the tetrahydrogen triphosphate group and the iodine atom at the 2’ position makes this compound unique and valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- typically involves multiple steps, starting from cytidine. The iodination at the 2’ position can be achieved using iodine or iodinating agents under specific conditions. The triphosphate group is then introduced through phosphorylation reactions, often using phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated synthesizers and reactors. The process is optimized for high yield and purity, often involving purification steps like chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom or the triphosphate group.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated cytidine derivatives, while substitution reactions can produce various functionalized nucleotides.
科学研究应用
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: Plays a role in studying DNA and RNA synthesis, as well as in the development of nucleotide analogs for research.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
作用机制
The mechanism of action of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- involves its incorporation into nucleic acids. The compound can be incorporated into DNA or RNA by polymerases, leading to the disruption of normal nucleic acid function. This can inhibit viral replication or cancer cell proliferation. The iodine atom and triphosphate group play crucial roles in its activity, affecting its interaction with enzymes and molecular targets.
相似化合物的比较
Similar Compounds
Cytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom at the 2’ position.
2’-Deoxycytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom and has a hydrogen atom at the 2’ position instead.
5-Iodocytidine5’-(tetrahydrogen triphosphate): Contains an iodine atom at the 5’ position instead of the 2’ position.
Uniqueness
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is unique due to the presence of the iodine atom at the 2’ position and the triphosphate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C9H11IN3Na2O11P3+2 |
|---|---|
分子量 |
603.00 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxophosphaniumyl] phospho phosphate |
InChI |
InChI=1S/C9H11IN3O11P3.2Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(22-7)3-21-26(18)24-27(19,20)23-25(16)17;;/h2,5-7,14H,1,3H2,(H2-,11,12,15,19,20);;/q;2*+1/t5-,6+,7+;;/m0../s1 |
InChI 键 |
HMSBRRUJFPUIRN-OJSHLMAWSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)


![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)


![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
